Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate is a compound that belongs to the class of indole derivatives. This compound has been studied extensively due to its potential applications in various fields such as medicine, agriculture, and industry.
Scientific Research Applications
Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate has been studied for its potential use as a plant growth regulator and as a fungicide. In industry, this compound has been studied for its potential use in the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This inhibition leads to a reduction in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical And Physiological Effects
Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant effects. In vivo studies have shown that Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate can reduce inflammation and oxidative stress in animal models.
Advantages And Limitations For Lab Experiments
Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, and its mechanism of action is well understood. However, this compound also has limitations. It is relatively unstable and can degrade over time. It is also difficult to administer in vivo due to its poor solubility in water.
Future Directions
There are several future directions for the study of Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate. One direction is to further study its potential applications in medicine, agriculture, and industry. Another direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, more research is needed to optimize its synthesis method and improve its stability and solubility. Finally, future studies should focus on identifying new derivatives of Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate with improved properties for various applications.
Synthesis Methods
Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate can be synthesized using various methods such as the Fischer indole synthesis, the Bischler-Möhlau indole synthesis, and the Madelung synthesis. The Fischer indole synthesis is the most commonly used method for synthesizing Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate. This method involves the reaction of an aryl hydrazine with an aldehyde or ketone in the presence of an acid catalyst.
properties
CAS RN |
18372-16-2 |
---|---|
Product Name |
Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate |
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)11(14)6-8-7-13-10-5-3-2-4-9(8)10/h2-5,7,11,13-14H,6H2,1H3 |
InChI Key |
YHKXBTJWCNPFQV-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)O |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.